![molecular formula C10H15IO2 B13461126 Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B13461126.png)
Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{3-iodobicyclo[111]pentan-1-yl}propanoate is a chemical compound characterized by the presence of an ethyl ester group and a bicyclo[111]pentane core with an iodine atom attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate typically involves the reaction of propellane with ethyl 3-bromopropanoate in the presence of iodine. The reaction proceeds through a radical mechanism, where the propellane reacts with the iodine to form the iodinated bicyclo[1.1.1]pentane intermediate, which then reacts with ethyl 3-bromopropanoate to form the final product.
Industrial Production Methods
This approach allows for the efficient production of the compound in larger quantities by maintaining optimal reaction conditions and minimizing side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, typically in the presence of a base such as sodium hydride.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted bicyclo[1.1.1]pentane derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential as a bioisostere, mimicking the properties of other biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate involves its interaction with molecular targets through its unique structural features. The bicyclo[1.1.1]pentane core provides rigidity and stability, while the iodine atom and ester group allow for further functionalization and interaction with biological targets. The compound can engage in various molecular pathways, depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate: Similar structure with an acetate group instead of a propanoate group.
1-{3-iodobicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride: Contains an amine group instead of an ester group.
2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetic acid: Contains a carboxylic acid group instead of an ester group
Uniqueness
Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate is unique due to its specific combination of the bicyclo[1.1.1]pentane core, iodine atom, and ethyl ester group. This combination provides a balance of stability, reactivity, and functionalization potential, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C10H15IO2 |
|---|---|
Poids moléculaire |
294.13 g/mol |
Nom IUPAC |
ethyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propanoate |
InChI |
InChI=1S/C10H15IO2/c1-2-13-8(12)3-4-9-5-10(11,6-9)7-9/h2-7H2,1H3 |
Clé InChI |
QIEGPYXMPBZGNE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC12CC(C1)(C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


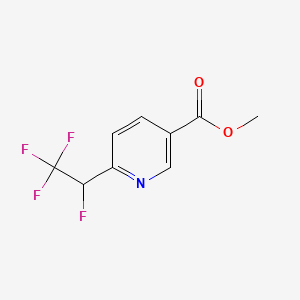
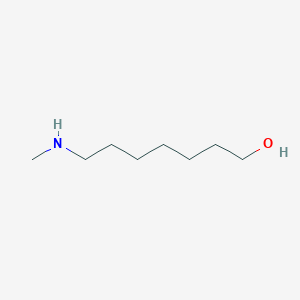
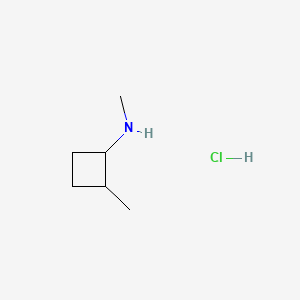
![1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461078.png)
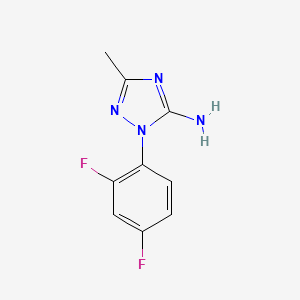
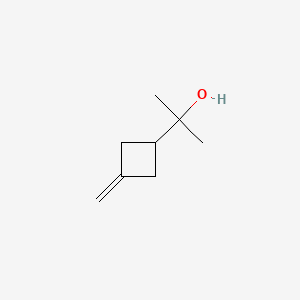
![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}aceticacid](/img/structure/B13461086.png)
![2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride](/img/structure/B13461088.png)

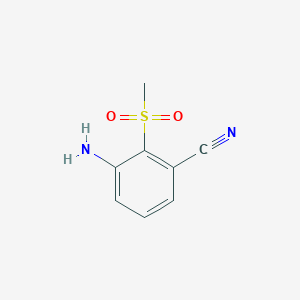
amine hydrochloride](/img/structure/B13461101.png)
![tert-butyl (1R,6S,7S)-7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13461106.png)
![rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13461108.png)
![1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene](/img/structure/B13461121.png)
